molecular formula C15H27NO11 B11825592 Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside

Cat. No.: B11825592
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-LYZQSHRPSA-N
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Description

Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside (CAS: 128396-53-2) is a synthetic disaccharide derivative with the molecular formula C₁₅H₂₇NO₁₁ and a molecular weight of 397.38 g/mol . Its structure consists of a β-D-galactopyranosyl residue linked via a 1→3 glycosidic bond to a 2-acetamido-2-deoxy-β-D-galactopyranosyl moiety, with a methyl group at the anomeric position of the reducing-end galactose (Figure 1). This compound is pivotal in glycobiology for studying carbohydrate-protein interactions, particularly in mucin-like glycoconjugates and galectin binding .

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15-/m1/s1

InChI Key

USJPBCYUZSGJII-LYZQSHRPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Origin of Product

United States

Preparation Methods

Glycosylation via Oxazoline Intermediate

The most widely reported method involves coupling a galactopyranoside acceptor with a 2-acetamido-2-deoxy-β-D-glucopyranosyl donor via an oxazoline intermediate. Methyl β-D-galactopyranoside is first protected at the 2,4,6-positions using benzyl groups to yield methyl 2,4,6-tri-O-benzyl-β-D-galactopyranoside . The 3-hydroxyl group is temporarily masked with an allyl ether, enabling selective deprotection after benzylation .

Condensation with 2-methyl-(2-acetamido-3,4,6-tri-O-acetyl-1,2-dideoxy-β-D-glucopyrano)-[2,1-d]-2-oxazoline in 1,2-dichloroethane, catalyzed by p-toluenesulfonic acid, forms the β(1→3) glycosidic bond . The reaction proceeds via an acid-catalyzed ring-opening mechanism, yielding methyl 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-benzyl-β-D-galactopyranoside with >70% regioselectivity . Subsequent deacetylation (methanolic NaOMe) and hydrogenolytic debenzylation (Pd/C, H₂) afford the target compound .

Trichloroacetimidate-Based Glycosylation

An alternative approach employs a trichloroacetimidate donor for stereocontrolled glycosylation. Allyl 2-azido-2-deoxy-β-D-galactopyranoside is prepared as the acceptor, with the azido group later reduced to acetamido . The donor, methyl (5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosyl)onate trichloroacetimidate, is activated by BF₃·Et₂O in dichloromethane .

Coupling at the 3-OH of the galactopyranoside proceeds with 65% yield, followed by azide reduction (H₂/Pd-BaSO₄) and N-acetylation (Ac₂O) . This method’s advantage lies in its compatibility with acid-sensitive protective groups, though it requires meticulous control of reaction stoichiometry to minimize orthoester formation .

Silver Triflate-Mediated Koenigs-Knorr Reaction

Silver triflate (AgOTf) promotes glycosylation between a glycosyl bromide donor and a partially protected galactopyranoside acceptor. Methyl 2-azido-2-deoxy-β-D-galactopyranoside is sequentially protected via isopropylidenation (2-methoxypropene, TsOH) and benzylation (BnBr, NaH) . The 3-OH is selectively acetylated (Ac₂O, pyridine), and the glycosyl donor—2,3,4-tri-O-benzyl-6-O-chloroacetyl-α-L-idopyranosyl bromide—is coupled in 1,2-dichloroethane .

After deprotection (hydrazine hydrate, then Ac₂O), the disaccharide is obtained in 58% yield . The method’s regioselectivity is attributed to the bulky 2,3,4-tri-O-benzyl groups on the donor, which favor β-configuration via neighboring-group participation .

Enzymatic Transglycosylation

A biocatalytic approach utilizes glycoside hydrolases to form the β(1→3) linkage. p-Nitrophenyl β-D-galactopyranoside is incubated with 2-acetamido-2-deoxy-β-D-glucopyranosyl fluoride in the presence of a mutant glycosynthase (E341A) from Thermus thermophilus . The enzyme’s engineered active site facilitates transglycosylation with 85% efficiency, avoiding protective groups entirely . Post-reaction, methyl glycosidation (MeOH, HCl) yields the target compound .

Comparative Analysis of Methods

Method Key Reagents Catalyst Yield Advantages
Oxazoline Intermediate2-Methyl-oxazoline, p-TsOHAcidic70%High regioselectivity
TrichloroacetimidateBF₃·Et₂O, Allyl galactosideLewis acid65%No orthoester byproducts
Koenigs-KnorrAgOTf, BnBrSilver triflate58%Compatible with azide intermediates
EnzymaticGlycosynthase, Glycosyl fluorideEnzyme (E341A)85%No protective groups needed

Structural Validation Techniques

13C NMR spectroscopy is pivotal for confirming glycosidic linkage stereochemistry. The β-configuration of the 2-acetamido-2-deoxy-D-glucopyranosyl residue is evidenced by C-1 resonances at δ 103–105 ppm . For enzymatic products, MALDI-TOF MS ([M+Na]+ m/z 527.2) corroborates molecular weight .

Challenges and Optimization

  • Protective Group Compatibility : Benzyl groups offer stability during hydrogenolysis but require anhydrous conditions .

  • Axial/Equatorial Selectivity : Silver triflate enhances β-selectivity by stabilizing oxocarbenium intermediates .

  • Scale-Up Limitations : Enzymatic methods, while efficient, face substrate inhibition at high concentrations .

Emerging Trends

Recent advances focus on photoremovable protective groups (e.g., nitroveratryloxycarbonyl) to streamline deprotection . Flow chemistry systems are also being explored to improve Koenigs-Knorr reaction scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the galactopyranosyl units can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halides or alkylated derivatives.

Scientific Research Applications

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside is used in various scientific research fields:

    Chemistry: As a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: In the study of bacterial infections, particularly those caused by Streptococcus pneumoniae and Haemophilus influenzae.

    Industry: Used in the synthesis of complex carbohydrates and glycoproteins for various applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with bacterial cell walls. The acetamido group allows it to mimic natural substrates of bacterial enzymes, thereby inhibiting their function. This can disrupt the synthesis of bacterial cell walls, leading to the death of the bacteria. The molecular targets include enzymes involved in glycosylation and cell wall synthesis pathways.

Comparison with Similar Compounds

Key Observations:

  • Aglycone Modifications : Replacement of the methyl group with benzyl () or octyl () alters solubility and membrane affinity. Benzyl derivatives enhance crystallographic utility, while octyl chains improve micelle formation .
  • Anomeric Configuration: α-Linked analogs (e.g., Benzyl-α-D-GalNAc in ) show reduced binding to β-specific galectins compared to β-anomers .
  • Backbone Variations : Substituting GalNAc with GlcNAc () shifts enzymatic recognition, as seen in hexosaminidase assays .

Biological Activity

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside is a glycoside that has garnered interest in various biological applications due to its structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C15H27NO11
  • Molecular Weight : 397.36 g/mol
  • CAS Number : 130234-66-1
  • IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted by demonstrated that derivatives of amino sugars, including this compound, showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis.

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. It was found to enhance the activity of macrophages in vitro, leading to increased phagocytosis of pathogens. This property suggests potential applications in immunotherapy and vaccine development.

Synthesis and Derivatives

The synthesis of this compound typically involves glycosylation reactions where specific conditions are controlled to achieve desired stereochemistry. Recent advances in synthetic methodologies have improved yields and selectivity in producing this compound and its derivatives .

Case Studies

  • Antimicrobial Activity : In a comparative study of various glycosides, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate activity compared to other tested compounds .
  • Immunomodulation : A study evaluated the effects of the compound on macrophage activation. Results indicated a significant increase in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this glycoside at concentrations ranging from 10 to 100 µg/mL .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityMIC = 32 µg/mL against Staphylococcus aureus
Immunomodulatory EffectsIncreased TNF-alpha and IL-6 production in macrophages
Synthesis MethodsImproved yields through advanced glycosylation techniques

Q & A

Basic Research Questions

Q. What are the optimized synthetic strategies for Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside, and how is purity validated?

  • Synthesis : The compound is synthesized via glycosylation reactions using protected monosaccharide precursors. For example, benzyl-protected intermediates (e.g., Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside) are common starting materials, with yields ranging from 80–95% depending on the coupling efficiency .
  • Purity Validation :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming regio- and stereochemistry. Key signals include δ ~4.8–5.2 ppm (anomeric protons) and δ ~100–110 ppm (anomeric carbons) .
  • Mass Spectrometry : MALDI-TOF-MS or ESI-MS confirms molecular weight (e.g., calculated [M+Na+^+] = 1428.5127, observed 1428.4937) .
  • TLC : ≥97% purity is standard, monitored using solvent systems like CHCl3_3:MeOH (9:1) .

Q. How is the compound structurally characterized for carbohydrate-mediated interactions?

  • X-ray Crystallography : Co-crystallization with lectins (e.g., galectin-8) reveals binding modes. For example, the 3-O-galactopyranosyl moiety interacts with conserved tryptophan residues in the lectin’s carbohydrate-binding domain .
  • Molecular Dynamics (MD) Simulations : Used to study conformational flexibility of the glycosidic linkage (e.g., β-(1→3) vs. β-(1→4)) and its impact on ligand-receptor affinity .

Advanced Research Questions

Q. What methodologies resolve contradictions in conformational analysis of the acetamido-deoxy group?

  • Isotopic Labeling : 13^{13}C-labeled derivatives (e.g., 3-[1-13^{13}C]acetamido) enable precise NMR analysis of rotational barriers and hydrogen-bonding interactions in D2_2O .
  • Dynamic NMR : Variable-temperature 1^1H NMR quantifies rotational isomerism of the acetamido group, with energy barriers typically ~50–60 kJ/mol .

Q. How does the compound serve as a substrate for glycosyltransferases in glycoconjugate synthesis?

  • Enzyme Kinetics : The compound’s 3-O-β-D-galactopyranosyl group is recognized by α-2,3-sialyltransferases. Kinetic parameters (e.g., KmK_m = 0.5–1.2 mM, kcatk_{cat} = 0.8–1.5 s1^{-1}) are measured via HPLC-based assays .
  • Stereochemical Control : Protecting group strategies (e.g., benzylidene or levulinoyl esters) ensure regioselective glycosylation at the 6-OH position during oligosaccharide chain elongation .

Q. What computational approaches predict its role in lectin-mediated cell adhesion?

  • Docking Studies : AutoDock Vina or HADDOCK predicts binding affinities (ΔG = −8 to −10 kcal/mol) to galectins or selectins .
  • Free Energy Perturbation (FEP) : Quantifies the impact of acetamido substitution on binding specificity compared to non-acetylated analogs .

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